Cyclohexanol, 4-(4-(4-fluorophenyl)-5-(2-methoxy-4-pyrimidinyl)-1H-imidazol-1-yl)-, trans-
Cyclohexanol, 4-(4-(4-fluorophenyl)-5-(2-methoxy-4-pyrimidinyl)-1H-imidazol-1-yl)-, trans-
SB239063 is a potent p38MAPK inhibitor. SB 239063 had an IC(50) of 44 nM for inhibition of recombinant purified human p38alpha. In lipopolysaccharide-stimulated human peripheral blood monocytes, SB 239063 inhibited interleukin-1 and tumor necrosis factor-alpha production (IC(50) values = 0.12 and 0.35 microM, respectively). SB 239063 may be useful for the treatment of asthma and other inflammatory disorders.
Brand Name:
Vulcanchem
CAS No.:
193551-21-2
VCID:
VC0542585
InChI:
InChI=1S/C20H21FN4O2/c1-27-20-22-11-10-17(24-20)19-18(13-2-4-14(21)5-3-13)23-12-25(19)15-6-8-16(26)9-7-15/h2-5,10-12,15-16,26H,6-9H2,1H3
SMILES:
COC1=NC=CC(=N1)C2=C(N=CN2C3CCC(CC3)O)C4=CC=C(C=C4)F
Molecular Formula:
C20H21FN4O2
Molecular Weight:
368.4 g/mol
Cyclohexanol, 4-(4-(4-fluorophenyl)-5-(2-methoxy-4-pyrimidinyl)-1H-imidazol-1-yl)-, trans-
CAS No.: 193551-21-2
Inhibitors
VCID: VC0542585
Molecular Formula: C20H21FN4O2
Molecular Weight: 368.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 193551-21-2 |
---|---|
Product Name | Cyclohexanol, 4-(4-(4-fluorophenyl)-5-(2-methoxy-4-pyrimidinyl)-1H-imidazol-1-yl)-, trans- |
Molecular Formula | C20H21FN4O2 |
Molecular Weight | 368.4 g/mol |
IUPAC Name | 4-[4-(4-fluorophenyl)-5-(2-methoxypyrimidin-4-yl)imidazol-1-yl]cyclohexan-1-ol |
Standard InChI | InChI=1S/C20H21FN4O2/c1-27-20-22-11-10-17(24-20)19-18(13-2-4-14(21)5-3-13)23-12-25(19)15-6-8-16(26)9-7-15/h2-5,10-12,15-16,26H,6-9H2,1H3 |
Standard InChIKey | ZQUSFAUAYSEREK-WKILWMFISA-N |
SMILES | COC1=NC=CC(=N1)C2=C(N=CN2C3CCC(CC3)O)C4=CC=C(C=C4)F |
Canonical SMILES | COC1=NC=CC(=N1)C2=C(N=CN2C3CCC(CC3)O)C4=CC=C(C=C4)F |
Appearance | Solid powder |
Description | SB239063 is a potent p38MAPK inhibitor. SB 239063 had an IC(50) of 44 nM for inhibition of recombinant purified human p38alpha. In lipopolysaccharide-stimulated human peripheral blood monocytes, SB 239063 inhibited interleukin-1 and tumor necrosis factor-alpha production (IC(50) values = 0.12 and 0.35 microM, respectively). SB 239063 may be useful for the treatment of asthma and other inflammatory disorders. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly. |
Solubility | Soluble in DMSO, not soluble in water. |
Storage | 0 – 4 oC for short term (weeks to 1 month) or -20 oC for long terms (months to years). |
Synonyms | SB 239063 SB-239063 trans-1-(4-hydroxycyclohexyl)-4-(4-fluorophenyl)-5-(2-methoxypyridimidin-4-yl)imidazole |
Reference | 1: Bison S, Razzoli M, Arban R, Michielin F, Bertani S, Carboni L. Effect of the p38 MAPK inhibitor SB-239063 on Lipopolysaccharide-induced psychomotor retardation and peripheral biomarker alterations in rats. Eur J Pharmacol. 2011 Jul 1;661(1-3):49-56. doi: 10.1016/j.ejphar.2011.04.020. Epub 2011 Apr 27. PubMed PMID: 21545800. 2: Legos JJ, McLaughlin B, Skaper SD, Strijbos PJ, Parsons AA, Aizenman E, Herin GA, Barone FC, Erhardt JA. The selective p38 inhibitor SB-239063 protects primary neurons from mild to moderate excitotoxic injury. Eur J Pharmacol. 2002 Jun 28;447(1):37-42. PubMed PMID: 12106800. 3: Ward KW, Proksch JW, Azzarano LM, Salyers KL, McSurdy-Freed JE, Molnar TM, Levy MA, Smith BR. SB-239063, a potent and selective inhibitor of p38 map kinase: preclinical pharmacokinetics and species-specific reversible isomerization. Pharm Res. 2001 Sep;18(9):1336-44. PubMed PMID: 11683250. 4: Legos JJ, Erhardt JA, White RF, Lenhard SC, Chandra S, Parsons AA, Tuma RF, Barone FC. SB 239063, a novel p38 inhibitor, attenuates early neuronal injury following ischemia. Brain Res. 2001 Feb 16;892(1):70-7. PubMed PMID: 11172750. 5: Barone FC, Irving EA, Ray AM, Lee JC, Kassis S, Kumar S, Badger AM, White RF, McVey MJ, Legos JJ, Erhardt JA, Nelson AH, Ohlstein EH, Hunter AJ, Ward K, Smith BR, Adams JL, Parsons AA. SB 239063, a second-generation p38 mitogen-activated protein kinase inhibitor, reduces brain injury and neurological deficits in cerebral focal ischemia. J Pharmacol Exp Ther. 2001 Feb;296(2):312-21. PubMed PMID: 11160612. 6: Underwood DC, Osborn RR, Bochnowicz S, Webb EF, Rieman DJ, Lee JC, Romanic AM, Adams JL, Hay DW, Griswold DE. SB 239063, a p38 MAPK inhibitor, reduces neutrophilia, inflammatory cytokines, MMP-9, and fibrosis in lung. Am J Physiol Lung Cell Mol Physiol. 2000 Nov;279(5):L895-902. PubMed PMID: 11053025. 7: Underwood DC, Osborn RR, Kotzer CJ, Adams JL, Lee JC, Webb EF, Carpenter DC, Bochnowicz S, Thomas HC, Hay DW, Griswold DE. SB 239063, a potent p38 MAP kinase inhibitor, reduces inflammatory cytokine production, airways eosinophil infiltration, and persistence. J Pharmacol Exp Ther. 2000 Apr;293(1):281-8. PubMed PMID: 10734180. |
PubChem Compound | 5166 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume